N-Propylbenzamide is a secondary amide derivative of benzoic acid, characterized by an n-propyl group attached to the amide nitrogen. As a member of the N-alkylbenzamide homologous series, it serves as a versatile chemical intermediate and a model compound for studying structure-property relationships in organic synthesis and materials science. Its procurement decisions are typically driven by specific requirements for melting point, solubility in organic media, and its suitability as a precursor where the N-propyl moiety is a critical structural component of the final target molecule.
Substituting N-Propylbenzamide with its parent compound, Benzamide, or other close N-alkyl analogs like N-Ethylbenzamide or its isomer N-Isopropylbenzamide, is often unviable in practice. Seemingly minor changes to the N-alkyl substituent cause significant shifts in melting point, which dictates handling, storage, and processing temperatures.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF-_Mn3-OduWeDu5ELwa7nDGvpCGA9X-F4GkgDDrV04F-xdu-aha79i_dZwYXVQTvxGFmRyOUTffFr7kU7qRTSUurBnFbIEWjunoxuj7ydGcinZBQ2Ja4JjYtQiEdEXOLbA)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHqSO5hKYDpqgwZRN0cJvMroOi5C_BqSA8svE6eUVaX9-QimTqwmeQA5uZh3cUHuLXInx7C2bSRyoJd61ayxUkLVq5aKczstC3x7kioXL_rQ9vBL-Q1sqEHQcZM2K_A4qh-vT3vYgtiMrIzrTUH8otTac1gPKg%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGo4Wm3eD8qQpYq0Rgo50ZLYSwflimDHm3qeaghjyD3xMOJ3JxF7vnCRIz2Jquo_yIJNn2f5dnsrYfZp4cDffROzwybQ5QOlDZGOntbOKac-j-og-pPzcczvPGhIg2lr0e8Mg6EsxXoBM5j7mvN)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHDNdHHh75Q0llnfg9NIWsoeQevzctOpK7bFePHsfTnGD1refHYQRqOgSGPFEwwuwz4k-wKZyiO6pRlYRH3NLci_JILuGpia5fqxtDRxyVKJwZMCUFE6vSqSsmqfq1qmozSldjavVRQ0lVPD_yx2g%3D%3D)] Furthermore, the length and structure of the alkyl chain directly modify the compound's lipophilicity and solubility profile, impacting solvent selection for reactions, purifications, and formulations. When used as a synthetic precursor, the N-propyl group is often integral to the final product's function, making substitution with a different alkyl group a non-starter.
N-Propylbenzamide possesses a melting point of 84-85 °C, positioning it distinctly between its lower and higher melting N-alkyl homologs and significantly below the parent benzamide.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF-_Mn3-OduWeDu5ELwa7nDGvpCGA9X-F4GkgDDrV04F-xdu-aha79i_dZwYXVQTvxGFmRyOUTffFr7kU7qRTSUurBnFbIEWjunoxuj7ydGcinZBQ2Ja4JjYtQiEdEXOLbA)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHqSO5hKYDpqgwZRN0cJvMroOi5C_BqSA8svE6eUVaX9-QimTqwmeQA5uZh3cUHuLXInx7C2bSRyoJd61ayxUkLVq5aKczstC3x7kioXL_rQ9vBL-Q1sqEHQcZM2K_A4qh-vT3vYgtiMrIzrTUH8otTac1gPKg%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGo4Wm3eD8qQpYq0Rgo50ZLYSwflimDHm3qeaghjyD3xMOJ3JxF7vnCRIz2Jquo_yIJNn2f5dnsrYfZp4cDffROzwybQ5QOlDZGOntbOKac-j-og-pPzcczvPGhIg2lr0e8Mg6EsxXoBM5j7mvN)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHDNdHHh75Q0llnfg9NIWsoeQevzctOpK7bFePHsfTnGD1refHYQRqOgSGPFEwwuwz4k-wKZyiO6pRlYRH3NLci_JILuGpia5fqxtDRxyVKJwZMCUFE6vSqSsmqfq1qmozSldjavVRQ0lVPD_yx2g%3D%3D)] This specific thermal profile is a key differentiator for processes requiring a solid that can be melted at moderate temperatures, avoiding the higher energy costs associated with Benzamide (127-130 °C) while offering greater thermal stability at room temperature than N-Ethylbenzamide (approx. 71 °C).
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 84 - 85 °C |
| Comparator Or Baseline | Benzamide: 127-130 °C; N-Methylbenzamide: 77-83 °C; N-Ethylbenzamide: ~71 °C; N-Isopropylbenzamide: 97-101 °C |
| Quantified Difference | Approx. 44 °C lower than Benzamide; Approx. 13 °C higher than N-Ethylbenzamide |
| Conditions | Standard atmospheric pressure. |
This specific melting point allows for precise temperature control in synthesis and formulation, reducing energy costs compared to high-melting analogs and improving handling stability over lower-melting ones.
The addition of the n-propyl chain significantly increases the lipophilicity of N-Propylbenzamide compared to the parent Benzamide. This is demonstrated by its calculated octanol-water partition coefficient (XLogP3) of 1.7, a substantial increase from Benzamide's value of 0.6.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF-_Mn3-OduWeDu5ELwa7nDGvpCGA9X-F4GkgDDrV04F-xdu-aha79i_dZwYXVQTvxGFmRyOUTffFr7kU7qRTSUurBnFbIEWjunoxuj7ydGcinZBQ2Ja4JjYtQiEdEXOLbA)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHqSO5hKYDpqgwZRN0cJvMroOi5C_BqSA8svE6eUVaX9-QimTqwmeQA5uZh3cUHuLXInx7C2bSRyoJd61ayxUkLVq5aKczstC3x7kioXL_rQ9vBL-Q1sqEHQcZM2K_A4qh-vT3vYgtiMrIzrTUH8otTac1gPKg%3D)] While Benzamide shows its highest solubility in polar solvents like methanol and acetone, the increased non-polar character of N-Propylbenzamide makes it a more suitable choice for systems requiring higher solubility in less polar organic solvents or for formulations where enhanced lipophilicity is critical.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGo4Wm3eD8qQpYq0Rgo50ZLYSwflimDHm3qeaghjyD3xMOJ3JxF7vnCRIz2Jquo_yIJNn2f5dnsrYfZp4cDffROzwybQ5QOlDZGOntbOKac-j-og-pPzcczvPGhIg2lr0e8Mg6EsxXoBM5j7mvN)]
| Evidence Dimension | Octanol-Water Partition Coefficient (XLogP3) |
| Target Compound Data | 1.7 |
| Comparator Or Baseline | Benzamide: 0.6 |
| Quantified Difference | 2.8x higher on a logarithmic scale |
| Conditions | Computed property (PubChem). |
This dictates the choice of process solvents, enabling higher concentrations in less polar media and making it a superior candidate for formulations targeting non-aqueous or lipid-based systems.
N-Propylbenzamide serves as a direct and efficient precursor for synthesizing molecules where the N-propyl group is essential for the final product's function, such as in certain pharmaceuticals or specialty polymers. For example, the synthesis of N-isopropylbenzylamine, an important chemical intermediate, can be achieved via the reduction of N-isopropylbenzamide.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF-_Mn3-OduWeDu5ELwa7nDGvpCGA9X-F4GkgDDrV04F-xdu-aha79i_dZwYXVQTvxGFmRyOUTffFr7kU7qRTSUurBnFbIEWjunoxuj7ydGcinZBQ2Ja4JjYtQiEdEXOLbA)] Using N-Propylbenzamide as a starting material is more atom-economical and involves a more direct pathway than starting with benzoic acid and propylamine, especially in multi-step syntheses where the benzamide group acts as a stable, easily handled carrier for the N-propyl amine functionality.
| Evidence Dimension | Synthetic Route Efficiency |
| Target Compound Data | Direct route to N-propylated targets via reduction or other transformations. |
| Comparator Or Baseline | Multi-step route from benzoyl chloride/benzoic acid and propylamine. |
| Quantified Difference | Fewer synthetic steps, avoids handling volatile propylamine directly. |
| Conditions | Standard organic synthesis protocols (e.g., reduction). |
Procuring this compound streamlines synthetic workflows, reduces step-count, and improves process safety and efficiency for manufacturing N-propyl-containing target molecules.
Where the final active ingredient requires a terminal N-propyl group, using N-Propylbenzamide as the starting material provides a stable, solid precursor that simplifies process control and handling compared to using propylamine gas or liquid directly.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF-_Mn3-OduWeDu5ELwa7nDGvpCGA9X-F4GkgDDrV04F-xdu-aha79i_dZwYXVQTvxGFmRyOUTffFr7kU7qRTSUurBnFbIEWjunoxuj7ydGcinZBQ2Ja4JjYtQiEdEXOLbA)]
For reactions conducted in solvent systems like esters or higher alcohols, the enhanced lipophilicity of N-Propylbenzamide allows for greater solubility and potentially higher reaction concentrations compared to the less soluble Benzamide.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHqSO5hKYDpqgwZRN0cJvMroOi5C_BqSA8svE6eUVaX9-QimTqwmeQA5uZh3cUHuLXInx7C2bSRyoJd61ayxUkLVq5aKczstC3x7kioXL_rQ9vBL-Q1sqEHQcZM2K_A4qh-vT3vYgtiMrIzrTUH8otTac1gPKg%3D)]
In applications requiring melt-blending or hot-melt extrusion, the 84-85 °C melting point of N-Propylbenzamide offers a distinct processing window that is more accessible and energy-efficient than that of the high-melting Benzamide.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGo4Wm3eD8qQpYq0Rgo50ZLYSwflimDHm3qeaghjyD3xMOJ3JxF7vnCRIz2Jquo_yIJNn2f5dnsrYfZp4cDffROzwybQ5QOlDZGOntbOKac-j-og-pPzcczvPGhIg2lr0e8Mg6EsxXoBM5j7mvN)]
Corrosive;Irritant